molecular formula C8H5ClF4O3S B1407689 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1706435-15-5

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1407689
CAS No.: 1706435-15-5
M. Wt: 292.64 g/mol
InChI Key: OTELCLLTTDZQPW-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C8H5ClF4O3S It is known for its unique structural features, which include a trifluoromethyl group, a methoxy group, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorination of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonic acid+SOCl22-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride+SO2+HCl\text{2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonic acid+SOCl2​→2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like trifluoromethyl and sulfonyl chloride makes the aromatic ring less reactive towards electrophiles, but it can still undergo substitution under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

    Conditions: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

Scientific Research Applications

Pharmaceutical Synthesis

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride group allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups into drug molecules.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated the utility of this compound in synthesizing antiviral agents. For instance, modifications to the sulfonamide moiety have led to the development of compounds with enhanced activity against viral targets, showcasing its potential as an intermediate in drug discovery programs.

Agrochemical Development

The compound is also employed in the synthesis of agrochemicals, particularly herbicides and fungicides. The trifluoromethyl group enhances the biological activity and stability of these agents.

Case Study: Herbicide Formulation

A study highlighted its role in developing a new class of herbicides that exhibit improved efficacy against resistant weed species. The incorporation of the trifluoromethyl group significantly increased the herbicidal activity compared to traditional formulations.

Material Science

In material science, this compound is used to modify polymer properties, enhancing thermal stability and chemical resistance. Its unique chemical structure allows for the development of advanced materials with tailored characteristics.

Case Study: Polymer Modification

Research indicates that incorporating this compound into polymer matrices results in materials with superior fire resistance and mechanical properties, making them suitable for high-performance applications.

Data Table: Comparison of Applications

Application AreaKey FeaturesExamples
Pharmaceutical SynthesisBuilding block for drug synthesisAntiviral agents
Agrochemical DevelopmentEnhances efficacy and stabilityNew herbicides
Material ScienceImproves thermal and chemical propertiesAdvanced polymer materials

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride
  • 2-Fluoro-4-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. The presence of both a fluorine atom and a methoxy group on the benzene ring, along with the trifluoromethyl and sulfonyl chloride groups, makes it a versatile reagent in organic synthesis and other applications.

Biological Activity

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride (CAS: 1706435-15-5) is a benzenesulfonyl chloride derivative characterized by the presence of a trifluoromethyl group and a methoxy substituent. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial applications. The following sections delve into its biological activity, including antimicrobial efficacy, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H5ClF4O3SC_8H_5ClF_4O_3S, with a molecular weight of 292.64 g/mol. It features a sulfonyl chloride functional group, which is known for its reactivity in organic synthesis and potential biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to benzenesulfonyl chlorides. These compounds have shown significant activity against various bacterial strains, particularly Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Findings

Research indicates that derivatives of benzenesulfonyl chlorides exhibit potent antibacterial activity. For example:

  • Compounds similar to this compound demonstrated MIC values ranging from 0.39 to 3.12 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) .
  • Other derivatives showed effective inhibition against Enterococcus faecalis and Enterococcus faecium with MIC values around 6.25 mg/L .

Structure-Activity Relationship (SAR)

The presence of trifluoromethyl groups at specific positions on the benzene ring has been correlated with enhanced antibacterial activity. Compounds with multiple electronegative substituents, such as chlorine or trifluoromethyl groups, exhibited increased potency against target bacteria .

Case Studies

Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial properties of various benzenesulfonate derivatives, including those structurally related to this compound. The results indicated that certain derivatives had MIC values significantly lower than their cytotoxicity limits, suggesting a favorable therapeutic index .

Case Study 2: Cytotoxicity Assessment
In assessing the cytotoxicity of related compounds, it was found that many exhibited IC50 values greater than 12.3 mg/L against human lung fibroblasts (MRC-5), indicating a potential for safe therapeutic use alongside their antibacterial properties .

Summary of Biological Activity

The biological activity of this compound is primarily characterized by its antimicrobial effects against Gram-positive bacteria. The structural modifications play a critical role in enhancing this activity, making it a compound of interest for further research in medicinal chemistry.

Compound Target Bacteria MIC (mg/L) IC50 (mg/L)
This compoundMSSA0.39 - 1.56>12.3
Related Derivative AMRSA0.39 - 2>12.3
Related Derivative BEnterococcus faecalis6.25>12.3

Properties

IUPAC Name

2-fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O3S/c1-16-4-2-5(8(11,12)13)7(10)6(3-4)17(9,14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTELCLLTTDZQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)S(=O)(=O)Cl)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901168953
Record name Benzenesulfonyl chloride, 2-fluoro-5-methoxy-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706435-15-5
Record name Benzenesulfonyl chloride, 2-fluoro-5-methoxy-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706435-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 2-fluoro-5-methoxy-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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